molecular formula C8H6F4S B6354966 (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 1379353-37-3

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B6354966
CAS No.: 1379353-37-3
M. Wt: 210.19 g/mol
InChI Key: OUZITZFQJOHUFP-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated aromatic thioether characterized by a methylsulfanyl group (-SMe) attached to a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the fluorine and CF₃ groups, which modulate reactivity and enhance metabolic stability. Its structure combines lipophilic (CF₃, -SMe) and polar (F) elements, making it a versatile intermediate in organofluorine chemistry .

Properties

IUPAC Name

1-fluoro-2-methylsulfanyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZITZFQJOHUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with a suitable thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Molecular Formula Key Features Reference
(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane -F (2), -CF₃ (5), -SMe (1) C₈H₆F₄S Balanced lipophilicity; moderate reactivity in nucleophilic substitution
(3-(Benzyloxy)-2-fluoro-5-CF₃-phenyl)(methyl)sulfane -Benzyloxy (3), -F (2), -CF₃ (5), -SMe C₁₅H₁₂F₄O₂S Enhanced steric bulk; discontinued due to synthesis challenges
4-Methylsulfanyl-2-(trifluoromethyl)aniline -NH₂ (1), -CF₃ (2), -SMe (4) C₈H₇F₃NS Amino group enables conjugation; higher polarity
2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran Benzofuran core, -F (2), -SMe (3) C₂₀H₁₄FOS Heterocyclic framework; altered π-stacking and bioactivity

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethyl and fluorine substituents in the target compound enhance electrophilic substitution resistance compared to non-fluorinated thioethers (e.g., 4-methylsulfanyl-2-CF₃-aniline lacks fluorine, reducing steric protection) .
  • Steric and Reactivity Differences : The discontinued (3-benzyloxy-2-fluoro-5-CF₃-phenyl)(methyl)sulfane exhibits reduced synthetic utility due to steric hindrance from the benzyloxy group, unlike the unsubstituted target compound .
  • Biological Relevance : Benzofuran derivatives (e.g., 2-(2-fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran) show distinct bioactivity profiles due to their fused aromatic systems, whereas the target compound’s simpler structure favors modular derivatization .
Functional Group Analogues

Table 2: Functional Group Comparison

Compound Name Functional Group Reactivity/Application Reference
(2-Fluoro-5-CF₃-phenyl)(methyl)sulfane Thioether (-SMe) Stable under basic conditions; S-alkylation precursor
2-[(2-Cyano-3-fluoro-5-hydroxyphenyl)sulfanyl]ethanesulfonic acid Sulfonic acid (-SO₃H) High water solubility; acidic proton for salt formation
4-Methylphenyl trifluoromethanesulfonate Triflate (-OSO₂CF₃) Superior leaving group; used in cross-coupling
5-[[3-Chloro-5-CF₃-2-pyridinyl]sulfonyl]-2-thiophenesulfonyl chloride Sulfonyl chloride (-SO₂Cl) Reactive in sulfonamide synthesis

Key Observations:

  • Thioether vs. Sulfonate/Chloride : The target compound’s thioether group is less reactive than triflates (e.g., 4-methylphenyl trifluoromethanesulfonate) or sulfonyl chlorides, limiting its utility in transition-metal catalysis but improving stability in biological environments .
  • Solubility: Sulfonic acid derivatives (e.g., 2-[(2-cyano-3-fluoro-5-hydroxyphenyl)sulfanyl]ethanesulfonic acid) exhibit higher aqueous solubility than the hydrophobic target compound, influencing their respective applications in drug formulation vs. agrochemicals .

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound notable for its unique structural features, including a methylsulfane group and a trifluoromethyl substituent. These characteristics contribute to its significant biological activity, which has been the subject of various research studies. This article explores the compound's biological effects, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₈H₆F₄S
  • Key Functional Groups :
    • Methylsulfane (–S(CH₃))
    • Fluorine (–F)
    • Trifluoromethyl (–CF₃)

The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and binding affinity towards biological targets, making it a valuable candidate for pharmacological studies.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The mechanisms proposed include:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities, potentially altering metabolic pathways.
  • Receptor Modulation : It may modulate receptor functions, leading to changes in cellular signaling processes.

In Vitro Studies

In vitro studies have shown that this compound can effectively engage with biological systems. Its interactions have been characterized by:

  • Binding Affinity : Enhanced binding due to the presence of fluorinated groups, which improves interaction with target proteins.
  • Selectivity : Potential selectivity towards certain enzyme classes or receptor types, which is crucial for therapeutic applications.

Case Studies

  • Cyclooxygenase Inhibition : Similar compounds containing fluorinated groups have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting that this compound may exhibit comparable effects. Such inhibition could be beneficial in managing inflammatory conditions .
  • Anticancer Properties : Preliminary investigations into related compounds indicate potential anticancer activity, particularly through the modulation of pathways involved in tumor growth and metastasis. This aspect warrants further exploration for therapeutic development .

Comparative Analysis with Similar Compounds

To better understand its biological profile, a comparative analysis with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Fluoro-5-(trifluoromethyl)phenyl isocyanateContains an isocyanate groupPotential enzyme inhibitor
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanateContains an isothiocyanate groupAnticancer activity reported
3,5-Bis(trifluoromethyl)phenyl isocyanateTwo trifluoromethyl groupsNotable metabolic effects

This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Applications in Research

The unique properties of this compound make it suitable for various applications:

  • Chemical Synthesis : Acts as a building block for more complex molecules in medicinal chemistry.
  • Biological Studies : Useful in studying enzyme interactions and protein modifications due to its reactive functional groups.
  • Industrial Use : Employed in producing specialty chemicals and materials that require specific reactivity profiles.

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